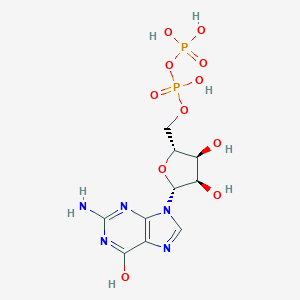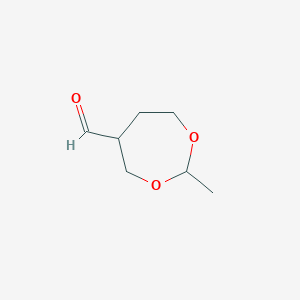
2-Methyl-1,3-dioxepane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dioxepane-5-carbaldehyde is a chemical compound that belongs to the family of dioxepanes. It is a colorless liquid that has a fruity odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dioxepane-5-carbaldehyde has several potential applications in scientific research. One of the significant applications is in the field of organic synthesis. It can be used as a starting material for the synthesis of various organic compounds. Additionally, it has been found to be effective in the synthesis of chiral ligands that have applications in asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-dioxepane-5-carbaldehyde is not fully understood. However, studies have shown that it can act as a reactive intermediate in various chemical reactions. It can also act as a chiral building block in the synthesis of various organic compounds.
Biochemical and physiological effects:
Studies have shown that 2-Methyl-1,3-dioxepane-5-carbaldehyde has low toxicity and is not harmful to humans or animals. However, its effects on the environment are not well understood. Further studies are needed to determine its impact on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1,3-dioxepane-5-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, it has a low toxicity, making it safe to handle in the lab. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-1,3-dioxepane-5-carbaldehyde. One of the significant directions is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further research is needed to determine the potential applications of this compound in medicine and agriculture. Finally, studies are needed to determine its impact on the environment and to develop methods for its safe disposal.
Conclusion:
In conclusion, 2-Methyl-1,3-dioxepane-5-carbaldehyde is a chemical compound that has significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications that can benefit society.
Métodos De Síntesis
The synthesis of 2-Methyl-1,3-dioxepane-5-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 2-methyl-1,3-dioxepane with chloroacetaldehyde in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,3-dioxepane with formaldehyde in the presence of a catalyst. Both methods yield high purity products, and the choice of the method depends on the desired application.
Propiedades
Número CAS |
109991-75-5 |
|---|---|
Nombre del producto |
2-Methyl-1,3-dioxepane-5-carbaldehyde |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-methyl-1,3-dioxepane-5-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-6-9-3-2-7(4-8)5-10-6/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
GBJHYDAATLPKJP-UHFFFAOYSA-N |
SMILES |
CC1OCCC(CO1)C=O |
SMILES canónico |
CC1OCCC(CO1)C=O |
Sinónimos |
1,3-Dioxepane-5-carboxaldehyde, 2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



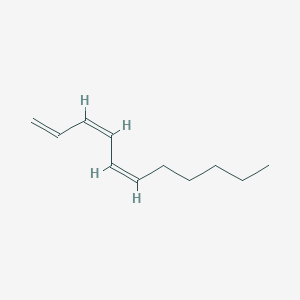


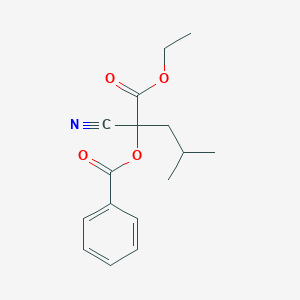
![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)


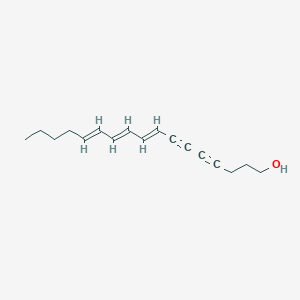
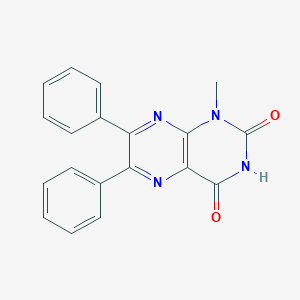

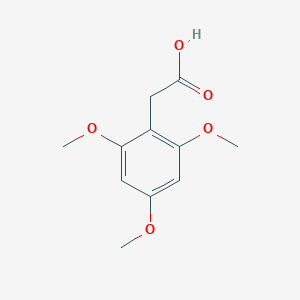
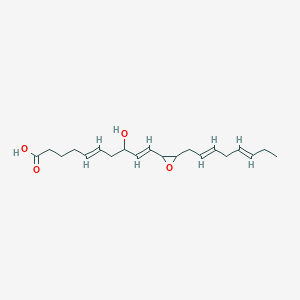
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
